![molecular formula C11H12O B3385988 (4-But-3-ynyl-phenyl)-methanol CAS No. 690264-16-5](/img/structure/B3385988.png)
(4-But-3-ynyl-phenyl)-methanol
Overview
Description
(4-But-3-ynyl-phenyl)-methanol, also known as propargylic alcohol, is a chemical compound that has been widely used in scientific research due to its unique properties. It is a colorless liquid that is soluble in water and organic solvents. This compound has been studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mechanism of Action
The mechanism of action of (4-But-3-ynyl-phenyl)-methanol is not fully understood, but it is believed to act as an inhibitor of enzymes that are involved in various biological processes, such as DNA replication, protein synthesis, and cell division. This compound can also interact with biomolecules, such as proteins and nucleic acids, through covalent and non-covalent interactions.
Biochemical and Physiological Effects:
(4-But-3-ynyl-phenyl)-methanol has been shown to have various biochemical and physiological effects, such as inducing apoptosis, inhibiting cell proliferation, and modulating immune responses. This compound can also affect the expression and activity of various enzymes and proteins, such as cytochrome P450 enzymes, histone deacetylases, and heat shock proteins.
Advantages and Limitations for Lab Experiments
The advantages of using (4-But-3-ynyl-phenyl)-methanol in lab experiments include its unique properties, such as its ability to act as a building block for the synthesis of various compounds and its potential biological activities. However, this compound also has limitations, such as its toxicity and instability, which require careful handling and storage.
Future Directions
There are many future directions for the study of (4-But-3-ynyl-phenyl)-methanol, such as the synthesis of new derivatives with improved biological activities, the development of new methods for its synthesis and modification, and the investigation of its potential as a therapeutic agent for various diseases. Further studies are also needed to fully understand the mechanism of action of this compound and its effects on various biological processes.
Scientific Research Applications
(4-But-3-ynyl-phenyl)-methanol has been widely used in scientific research due to its unique properties. It can act as a building block for the synthesis of various compounds, such as propargylamines, propargyl ethers, and propargyl esters, which have been studied for their biological activities, such as anticancer, antiviral, and antimicrobial properties. This compound has also been used as a ligand in coordination chemistry and as a tool for the modification of biomolecules.
properties
IUPAC Name |
(4-but-3-ynylphenyl)methanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-2-3-4-10-5-7-11(9-12)8-6-10/h1,5-8,12H,3-4,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIXFBKMHPRWHAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCC1=CC=C(C=C1)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801304324 | |
Record name | 4-(3-Butyn-1-yl)benzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801304324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-But-3-ynyl-phenyl)-methanol | |
CAS RN |
690264-16-5 | |
Record name | 4-(3-Butyn-1-yl)benzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=690264-16-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(3-Butyn-1-yl)benzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801304324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [4-(but-3-yn-1-yl)phenyl]methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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